molecular formula C18H16ClN3O2S B2567052 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 851132-83-7

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No. B2567052
CAS RN: 851132-83-7
M. Wt: 373.86
InChI Key: YWZDHUSBBHFEOQ-UHFFFAOYSA-N
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Description

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide, also known as CTM, is a chemical compound that belongs to the class of thioimidazoles. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology. CTM has shown promising results in various studies, making it a promising candidate for future research.

Scientific Research Applications

Synthesis and Anticonvulsant Activity

Research has shown the synthesis of various imidazole derivatives, including structures similar to 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide, demonstrating potential anticonvulsant activities. One study highlighted the anticonvulsant activity of omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives against seizures induced by maximal electroshock (MES), identifying compounds with significant activity within this class (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Metabolism and Herbicide Activity

Another aspect of scientific research involving acetamide derivatives focuses on their metabolism and use as herbicides. A study on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes explored the metabolic pathways of compounds like acetochlor and metolachlor, which share structural similarities with this compound. This research provides insights into the metabolic activation pathways that could relate to the carcinogenicity of these compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

Antitumor and Antibacterial Activities

Further investigations into derivatives of imidazole and acetamide compounds have revealed their potential antitumor and antibacterial activities. For instance, new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives exhibited considerable anticancer activity against some cancer cell lines, suggesting the therapeutic potential of these compounds in oncology (Yurttaş, Tay, & Demirayak, 2015). Additionally, 4-Oxo-thiazolidines and 2-Oxo-azetidines, including acetamide derivatives, were synthesized and evaluated for their antibacterial activity, highlighting the broad spectrum of biological activities associated with these molecular frameworks (Desai, Shah, Bhavsar, & Saxena, 2008).

properties

IUPAC Name

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c1-24-16-7-5-14(6-8-16)21-17(23)12-25-18-20-9-10-22(18)15-4-2-3-13(19)11-15/h2-11H,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZDHUSBBHFEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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